molecular formula C30H53NO6 B13130826 1-(tert-Butyl)22-(2,5-dioxopyrrolidin-1-yl)docosanedioate

1-(tert-Butyl)22-(2,5-dioxopyrrolidin-1-yl)docosanedioate

Cat. No.: B13130826
M. Wt: 523.7 g/mol
InChI Key: GKYKTEVZZNTLNB-UHFFFAOYSA-N
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Description

1-(tert-Butyl)22-(2,5-dioxopyrrolidin-1-yl)docosanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound contains a tert-butyl group and a dioxopyrrolidinyl moiety, which contribute to its distinct chemical behavior.

Chemical Reactions Analysis

1-(tert-Butyl)22-(2,5-dioxopyrrolidin-1-yl)docosanedioate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)22-(2,5-dioxopyrrolidin-1-yl)docosanedioate involves its interaction with specific molecular targets. The compound can form covalent bonds with amino acids in proteins, leading to modifications that affect protein function. This interaction is crucial in biochemical studies and drug development, where the compound’s ability to modify proteins is leveraged to study biological pathways and develop new therapeutic agents.

Comparison with Similar Compounds

1-(tert-Butyl)22-(2,5-dioxopyrrolidin-1-yl)docosanedioate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C30H53NO6

Molecular Weight

523.7 g/mol

IUPAC Name

1-O-tert-butyl 22-O-(2,5-dioxopyrrolidin-1-yl) docosanedioate

InChI

InChI=1S/C30H53NO6/c1-30(2,3)36-28(34)22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-29(35)37-31-26(32)24-25-27(31)33/h4-25H2,1-3H3

InChI Key

GKYKTEVZZNTLNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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